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Executive Summary

Red Mega 500 (Sigma-Aldrich Product #56900) is a coumarin-based fluorophore designed for
multicolor fluorescence techniques and high-throughput screening (HTS). While commercially
categorized under "Mega" dyes—implying Large Stokes Shifts (LSS)—Red Mega 500 exhibits
a complex photophysical profile governed by Twisted Intramolecular Charge Transfer (TICT).

Its primary utility lies not just in its spectral separation, but in its fluorogenic response to
environmental polarity. It is virtually non-fluorescent in aqueous buffers but exhibits a dramatic
increase in quantum yield and fluorescence lifetime when bound to hydrophobic pockets of
proteins, such as Human Serum Albumin (HSA). This property makes it a gold-standard probe
for "mix-and-read" drug displacement assays.

Photophysical Specifications
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The spectral properties of Red Mega 500 are highly solvent-dependent. Researchers must
account for the "blue shift" in emission often observed upon protein binding compared to bulk
solvent measurements.

Table 1: Core Spectral Data

Parameter Value Condition / Notes
Absorption Max ( Aqueous Buffer (
505 nm
) )
Absorption Max (
509 nm PBS + HSA (Protein Bound)
)
Emission Max ( Aqueous Buffer (
555 nm
) )
Emission Max (
532 nm PBS + HSA (Protein Bound)
)
Environment dependent.[1]
Note: While branded as a
Stokes Shift ~25-50 nm "Mega" dye, the shift tightens
significantly upon protein
binding.
Extinction Coefficient ( 90.000 High absorptivity allows for
) low-concentration probing.

o Compatible with Argon-ion
Excitation Source 488 nm /514 nm _
lasers and standard LED lines.

Stock solutions (e.g., 10 mM)

Solubility DMSO
are stable at -20°C.

Mechanism of Action: The TICT State
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To effectively use Red Mega 500, one must understand the causality behind its "turn-on"
fluorescence. The dye operates via a Twisted Intramolecular Charge Transfer (TICT)
mechanism, similar to Nile Red.[2]

o Excitation: Upon absorption of 505 nm light, the dye enters the excited state (

)

e Polar Environment (Buffer): The diethylamino donor group rotates relative to the coumarin
acceptor plane. This twisted state is thermodynamically favorable in polar solvents but is
non-radiative.[2] The energy dissipates as heat, resulting in a low quantum yield
(fluorescence quenching).

e Apolar Environment (Protein Pocket): When the dye binds to a hydrophobic site (e.g., HSA),
the rotation is sterically hindered or thermodynamically unfavorable. The dye remains in a
planar, Locally Excited (LE) state, which decays radiatively, emitting bright fluorescence.

Figure 1: TICT Mechanism & Signal Generation
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Caption: Schematic of the TICT mechanism. In buffer, rotation quenches fluorescence. Binding
to protein restricts rotation, triggering emission.
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Application: High-Throughput HSA Binding Assay

The primary application of Red Mega 500 is in determining the plasma protein binding (PPB) of
small molecule drugs.[3][4] This is a critical ADME parameter.

The Principle: Competitive Displacement

Red Mega 500 binds non-covalently to Human Serum Albumin (HSA), primarily at Sudlow Site
Il (and potentially Site I).

e High Signal: Dye + HSA (Dye is bound/fluorescent).

e Low Signal: Dye + HSA + High-Affinity Drug (Drug displaces dye -> Dye enters buffer ->
Fluorescence quenched).

Protocol: Self-Validating Displacement Assay

Reagents:
e Probe: Red Mega 500 (10 mM stock in DMSO).[2][4]
e Protein: HSA (Fatty acid-free, globulin-free).[2][4]

» Buffer: PBS pH 7.4 + 10% Glycerol + 0.01% NP-40 (Glycerol/NP-40 stabilizes HSA and
prevents compound aggregation).

Step-by-Step Workflow:
e Preparation:
o Dilute HSA to 0.2 mg/mL (3 puM) in Assay Buffer.
o Dilute Red Mega 500 to 500 nM in Assay Buffer.[2]
o Plate Setup (384-well Black Plate):
o Test Wells: 15 pL HSA/Dye Mix + 200 nL Test Compound (100 uM final).

o Max Signal Control: 15 uL HSA/Dye Mix + DMSO (No displacement).
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o Min Signal Control: 15 uL Buffer (No HSA) + Dye (Background fluorescence).

o Positive Control: Add Naproxen or Piroxicam (Known high-binders) to validate
displacement.

* Incubation:

o Incubate for 30 minutes at Room Temperature (protected from light).
» Readout:

o Excitation: 514 nm (Bandwidth 5 nm).[2]

o Emission: 532 nm (Bandwidth 5 nm).[2][4]

o Note: Narrow bandwidths are crucial due to the tight Stokes shift in the bound state.

Figure 2: Assay Logic Flow
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Start: Compound Library

Mix with HSA (3 uM)
+ Red Mega 500 (500 nM)

;

Incubate 30 min @ RT
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Caption: Logical workflow for determining drug-HSA binding using Red Mega 500

displacement.

Troubleshooting & Optimization

Issue: Low Signal-to-Noise Ratio
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o Cause: The "Mega" Stokes shift is compressed in the bound state (505->532 nm). Using a
standard "Red" filter set (e.g., Ex 530/Em 590) will result in massive signal loss.

e Solution: Use a monochromator-based reader with Ex 510 £ 5 nm and Em 532 £ 5 nm. If
using filters, ensure the excitation filter has a sharp cutoff below 520 nm.

Issue: Compound Aggregation

o Cause: Hydrophobic test compounds may aggregate, quenching the dye non-specifically
(false positive).

» Solution: Include 0.01% NP-40 in the buffer. This concentration is below the Critical Micelle
Concentration (CMC) but sufficient to solubilize drugs without disrupting the HSA-Dye
complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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